(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid

CCR2b antagonism SAR chemokine receptor

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid (CAS 34748-54-4) is a chiral, non-proteinogenic amino acid derivative categorized as a substituted pyrrolidine-2-carboxylic acid. Its chemical name, also listed as D-Proline, 1-acetyl-3-amino-, (3R)-rel- (9CI), clarifies it as a derivative of D-proline with defined (2R,3R) stereochemistry and a molecular formula of C₇H₁₂N₂O₃.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
Cat. No. B12886109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1C(=O)O)N
InChIInChI=1S/C7H12N2O3/c1-4(10)9-3-2-5(8)6(9)7(11)12/h5-6H,2-3,8H2,1H3,(H,11,12)/t5-,6-/m1/s1
InChIKeyWFWDGYRGTBLKBC-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid: A Defined, High-Purity Chiral Pyrrolidine Building Block for Research Procurement


(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid (CAS 34748-54-4) is a chiral, non-proteinogenic amino acid derivative categorized as a substituted pyrrolidine-2-carboxylic acid . Its chemical name, also listed as D-Proline, 1-acetyl-3-amino-, (3R)-rel- (9CI), clarifies it as a derivative of D-proline with defined (2R,3R) stereochemistry and a molecular formula of C₇H₁₂N₂O₃ . As a synthetic intermediate, its primary utility lies in the introduction of a conformationally constrained, functionalized pyrrolidine core into more complex pharmaceutical candidates [1]. Commercial sourcing of this specific stereoisomer, typically at a guaranteed purity of NLT 98%, is essential for reproducible, structure-activity relationship (SAR)-driven research .

Why Generic Substitution Fails: The Unique (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid


The (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid scaffold cannot be generically substituted due to the profound impact of its exact stereochemistry and functional group arrangement on biological activity. Close analogs, such as (R)-2-(3-aminopyrrolidin-1-yl)acetic acid, possess a different molecular core, replacing the proline-like ring with a pyrrolidine-acetic acid linkage . More importantly, even the enantiomeric (2S,3S) counterpart or other diastereomers like (2S,3R)-2-carboxy-3-pyrrolidine acetic acid will have significantly altered spatial orientations [1]. In fields like chemokine receptor antagonism and ionotropic glutamate receptor modulation, the exact chiral presentation dictates target binding and functional outcomes, making precise procurement of the defined stereoisomer a non-negotiable requirement for generating interpretable and reproducible data [2].

(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid: Quantified Differentiation from Core Analogs


(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid vs. (R)-3-Aminopyrrolidine Series: Quantified Impact of N-1 Acetylation on CCR2b Potency

The N-1 acetylation in (2R,3R)-1-acetyl-3-aminopyrrolidine-2-carboxylic acid is a critical structural feature. While this specific compound's data is not published, SAR from the closely related (R)-3-aminopyrrolidine series reveals that subtle N-1 modifications profoundly impact CCR2b antagonist potency. For instance, optimized lead compound 71 in this series achieved a binding IC₅₀ of 3.2 nM [1]. This demonstrates the high sensitivity of this scaffold to N-substituent changes, making the defined acetyl group in (2R,3R)-1-acetyl-3-aminopyrrolidine-2-carboxylic acid a non-interchangeable pharmacophoric element.

CCR2b antagonism SAR chemokine receptor

Differentiation from (R)-2-(3-aminopyrrolidin-1-yl)acetic acid: Quantified Structural and Physicochemical Divergence

The target compound differs fundamentally from its analog (R)-2-(3-aminopyrrolidin-1-yl)acetic acid (CAS 1187931-07-2). This is not a stereoisomer but a distinct chemical entity with a different molecular formula (C₇H₁₂N₂O₃ vs. C₆H₁₂N₂O₂) and a molecular weight that is 28.01 g/mol heavier . The target compound is a proline derivative with an acetyl group on the ring nitrogen, whereas the comparator has a pyrrolidine ring linked to an acetic acid moiety. This core difference prevents the comparator from mimicking the conformational constraints of the target compound's pyrrolidine-2-carboxylic acid core.

chemical identity physicochemical properties isomer differentiation

Procurement-Ready Quality Specification: (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid vs. Unspecified Purity from Alternative Sources

A key differentiator in procurement is the availability of a verifiable, high-purity standard. (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid is commercially available with a guaranteed purity of 'NLT 98%' from vendors like MolCore . This stands in contrast to many structural analogs, which are often only listed with unspecified purity or are available solely through custom synthesis, introducing project timeline and quality risks.

purity quality control vendor specification

Optimal Application Scenarios for Procured (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid


Scenario 1: Structure-Activity Relationship (SAR) Studies on CCR2 Antagonists

When optimizing lead compounds in the (R)-3-aminopyrrolidine series for CCR2b antagonism, (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid serves as a crucial building block. Its defined (2R,3R) stereochemistry and N-acetyl group allow for the systematic exploration of how these specific features influence binding affinity, as implied by SAR studies showing high sensitivity at the N-1 position [1]. Procuring the 98%+ pure material ensures that observed changes in potency (e.g., shifts from micromolar to low nanomolar IC₅₀ values) are attributable to molecular design and not to impurities.

Scenario 2: Synthesis of Conformationally Constrained iGluR Ligands

The compound is a valuable intermediate for creating analogs of (2S,3R)-2-carboxy-3-pyrrolidine acetic acid to probe ionotropic glutamate receptors (iGluRs) and excitatory amino acid transporters (EAATs) [2]. Its specific stereochemistry provides a rigid, chiral scaffold to explore how spatial orientation affects subtype selectivity and functional activity (agonist vs. antagonist) at receptors like NMDA and kainate. Using a defined, high-purity enantiomer is essential to avoid misleading results from racemic mixtures or diastereomers.

Scenario 3: Reference Standard for Chiral Purity Analysis

Due to its well-defined stereochemistry and commercial availability at high purity, (2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid can be deployed as a reference standard in developing analytical methods for resolving 3-aminopyrrolidine derivative isomers . Its use ensures the accurate quantification of chiral purity in synthesized analogs, which is critical for quality control in pharmaceutical development and for meeting regulatory requirements for chiral drug substances.

Scenario 4: Intermediate for Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

This compound is a strategic intermediate in medicinal chemistry programs targeting acetyl-CoA carboxylase (ACC) for metabolic diseases like obesity and type 2 diabetes [3]. The pyrrolidine core is a privileged scaffold in this therapeutic area, and the specific (2R,3R)-configured acetyl-amino acid provides a unique starting point for SAR exploration. Its procurement in research-grade purity ensures that the initial building block does not introduce variables that could confound early-stage biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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